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Compound of Interest

Compound Name: Salicyl-AMS

Cat. No.: B1680750 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicyl-AMS (5'-O-[N-salicylsulfamoyl]adenosine) is a potent inhibitor of salicylate

adenylation enzymes, which are crucial for bacterial siderophore biosynthesis. This makes it a

significant lead compound in the development of novel antibiotics, particularly for treating

tuberculosis by targeting the iron acquisition machinery of Mycobacterium tuberculosis.[1][2][3]

Salicyl-AMS mimics the tightly-bound reaction intermediate, salicyl-AMP, thereby inhibiting the

enzyme MbtA, which catalyzes the first step in mycobactin siderophore synthesis.[1] This

document provides a detailed protocol for the gram-scale synthesis of Salicyl-AMS sodium

salt, ensuring high purity for research applications.[1][2]

Quantitative Data Summary
The synthesis of Salicyl-AMS sodium salt is a multi-step process with varying yields at each

stage. The following table summarizes the key quantitative data from the synthesis process,

starting from commercially available adenosine 2',3'-acetonide.[1]
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Step Product
Starting
Material

Yield Purity

Overall
Yield (from
Adenosine
Acetonide)

1.

Sulfamoylatio

n

5'-O-

sulfamoylade

nosine 2',3'-

acetonide

Adenosine

2',3'-

acetonide

62.5% - 62.5%

2. Acylation Salicyl-AMS

5'-O-

sulfamoylade

nosine

- - -

3. Salt

Formation

(Triethylamm

onium)

Salicyl-AMS,

triethylammo

nium salt

Salicyl-AMS

(free acid)
85.8% - -

4. Salt

Exchange

(Sodium)

Salicyl-AMS,

sodium salt

Salicyl-AMS,

triethylammo

nium salt

94.4% 99.9% 11.6%

Experimental Protocols
This protocol is adapted from the optimized, multigram synthesis which provides highly purified

Salicyl-AMS as its sodium salt.[1][3]

Materials and Reagents:

Adenosine 2',3'-acetonide

Sulfamoyl chloride

N,N-dimethylacetamide (DMA)

Salicylic acid, N-hydroxysuccinimide ester

Triethylamine (Et3N)
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Dowex 50WX8 sodium form resin

Ethyl acetate

Methanol

Water (deionized)

Acetonitrile

Phosphate buffered saline (PBS)

Dimethylsulfoxide (DMSO)

Protocol 1: Synthesis of Salicyl-AMS Free Acid

This synthesis is a three-step process starting from adenosine 2',3'-acetonide.[1]

Synthesis of 5'-O-sulfamoyladenosine 2',3'-acetonide: Adenosine 2',3'-acetonide reacts with

sulfamoyl chloride at the 5'-hydroxyl position in N,N-dimethylacetamide to yield 5'-O-

sulfamoyladenosine 2',3'-acetonide.[1]

Acylation: The sulfamoyl group is then acylated with an activated salicylic acid derivative

(e.g., salicylic acid, N-hydroxysuccinimide ester) to form the protected Salicyl-AMS.

Deprotection: The acetonide protecting group is removed under acidic conditions to yield the

Salicyl-AMS free acid.

Protocol 2: Conversion to Salicyl-AMS Sodium Salt

The conversion of the free acid to the sodium salt is a two-step process to ensure stability and

purity.[1]

Formation of the Triethylammonium Salt: The Salicyl-AMS free acid is treated with excess,

freshly distilled triethylamine at -20 °C to form the stable and isolable triethylammonium salt.

This salt is then purified by silica flash chromatography using a mobile phase of 4:1 ethyl

acetate/methanol with 1% triethylamine.[1]
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Ion Exchange to the Sodium Salt:

Prepare a column with Dowex 50WX8 sodium form resin. Wash the resin sequentially with

water, methanol, water, acetonitrile, water, and 1 N aqueous sodium hydroxide. Then,

wash with water until the eluent pH is 7.[1]

Dissolve the Salicyl-AMS, triethylammonium salt in a minimal amount of 1:1

water/acetonitrile.

Load the solution onto the prepared Dowex column and allow it to incubate with the resin

for 10 minutes.[1]

Elute the column with water and collect fractions.

Analyze the fractions by spotting on a TLC plate and visualizing under UV light (254 nm).

Combine the UV-active fractions and lyophilize to obtain the Salicyl-AMS, sodium salt as

a fluffy white solid.[1]

Protocol 3: Preparation of a Stock Solution

For biological assays, a freshly prepared stock solution is recommended.[1]

Dissolve 2 mg of Salicyl-AMS, sodium salt in 0.4 mL of a 9:1 mixture of phosphate-buffered

saline (PBS) and dimethylsulfoxide (DMSO).

This will generate a 5 mg/mL stock solution. The solution should be freshly prepared before

use.[1]

Visualizations
Diagram 1: Synthesis Workflow of Salicyl-AMS Sodium Salt
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Caption: Workflow for the synthesis of Salicyl-AMS sodium salt.

Diagram 2: Mechanism of Action of Salicyl-AMS
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Caption: Inhibition of MbtA by Salicyl-AMS in siderophore biosynthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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